Product packaging for cis-4-(Boc-amino)-1-methylcyclohexanol(Cat. No.:CAS No. 233764-31-3)

cis-4-(Boc-amino)-1-methylcyclohexanol

Cat. No.: B1323395
CAS No.: 233764-31-3
M. Wt: 229.32 g/mol
InChI Key: DZKXFTPOGGFHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclohexanol (B46403) Scaffolds in Molecular Design

The cyclohexanol scaffold is of paramount significance in molecular design, particularly within medicinal chemistry. Its rigid, yet conformationally flexible, chair-like structure serves as a three-dimensional template for orienting functional groups in precise spatial arrangements. This is crucial for optimizing interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai The cyclohexane (B81311) ring can be found in numerous pharmaceutical agents, where it often acts as a lipophilic core that can be fine-tuned to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Researchers have synthesized and evaluated various cyclohexanol derivatives, demonstrating their potential as percutaneous absorption enhancers and as core components of potent inhibitors for therapeutic targets like cyclin-dependent kinase 2 (CDK2). nih.govacs.org

Importance of Chiral Amino Alcohols as Advanced Synthetic Intermediates

Chiral amino alcohols are a privileged class of organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon framework. This dual functionality makes them exceptionally valuable as advanced intermediates in asymmetric synthesis—the synthesis of a single, desired stereoisomer of a chiral molecule. acs.orgnih.gov They are widely applied as chiral building blocks for a vast number of natural products and pharmaceuticals, including treatments for allergic reactions and hypotension. frontiersin.orgacs.org The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic chemistry, and numerous methods, including catalytic asymmetric hydrogenation and biocatalytic routes using engineered enzymes, have been developed to meet this demand. frontiersin.orgacs.org These compounds can also serve as chiral auxiliaries or ligands to control the stereochemical outcome of a chemical reaction. acs.orgwestlake.edu.cn

Contextualization of cis-4-(Boc-amino)-1-methylcyclohexanol within Contemporary Chemical Research

This compound is a specialized synthetic intermediate that combines several key structural features, positioning it as a valuable tool in modern chemical research. Its structure is composed of three main components: a 1-methylcyclohexanol (B147175) core, a Boc-protected amino group, and a specific cis stereochemical relationship between the functional groups.

Cyclohexanol Core : The 1-methylcyclohexanol base provides a defined three-dimensional alicyclic scaffold. achemblock.com

Cis Configuration : The term cis refers to the relative orientation of the substituents on the cyclohexane ring. In the chair conformation of a 1,4-disubstituted cyclohexane like this compound, a cis arrangement means that one substituent is in an axial position (perpendicular to the ring's plane) while the other is in an equatorial position (in the plane of the ring). libretexts.orgdifferencebetween.com This specific spatial arrangement is crucial for building precise molecular architectures.

Boc-Protected Amino Group : The amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. nbinno.com It is stable under many reaction conditions but can be easily removed with mild acid, allowing chemists to reveal the reactive amino group at a desired point in a synthetic sequence. libretexts.org This controlled reactivity is essential for constructing complex molecules without unwanted side reactions. nbinno.com

The combination of a defined stereochemistry and a protected amine on a cyclohexanol framework makes this compound a highly specific and useful building block.

Properties of this compound
PropertyDescription
CAS Number233764-30-2 achemblock.com
Molecular FormulaC12H23NO3 achemblock.com
Formula Weight229.32 achemblock.com
IUPAC Namerel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate achemblock.com

Scope and Contributions of Research on this compound

Research involving this compound focuses on its application as a specialized intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). researchgate.net The presence of both a hydroxyl group and a protected amino group allows for sequential, selective chemical modifications. For example, the hydroxyl group can be reacted while the Boc-protected amine remains inert, and vice-versa.

The specific cis stereochemistry is a key contribution, as it predefines the spatial relationship of the functional groups, which is a critical factor in determining the biological activity of the final target molecule. N-protected cis-4-aminocyclohexanol derivatives are recognized as valuable intermediates in API synthesis. researchgate.net Efficient methods for preparing these types of molecules, including multi-step continuous flow processes, have been developed to improve selectivity and yield, highlighting their importance in the pharmaceutical industry. researchgate.net By providing a ready-made, stereochemically defined building block, this compound simplifies the synthesis of complex targets and facilitates the exploration of new chemical entities in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO3 B1323395 cis-4-(Boc-amino)-1-methylcyclohexanol CAS No. 233764-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKXFTPOGGFHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169806
Record name 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233764-31-3
Record name 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cis 4 Boc Amino 1 Methylcyclohexanol

Diastereoselective Synthesis Approaches

Achieving high diastereoselectivity is paramount in the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol. Modern synthetic strategies employ a range of techniques from catalytic hydrogenation to biocatalysis to control the stereochemical outcome.

Catalytic Hydrogenation Strategies for Stereocontrol

Catalytic hydrogenation is a powerful tool for the reduction of aromatic rings and ketones, where the choice of metal catalyst and reaction conditions can profoundly influence the stereochemistry of the final product.

Rhodium-based catalysts are particularly effective for the cis-selective hydrogenation of aromatic compounds. tcichemicals.com Complexes such as those containing Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands exhibit high efficiency in reducing aromatic rings to their corresponding cyclohexane (B81311) derivatives while maintaining various functional groups. This methodology is strategically important as the hydrogenation of arenes typically results in the continuous coordination of the substrate to the catalyst surface, leading to the preferential formation of the all-cis product. nih.gov

For the synthesis of the target compound, a suitably substituted aniline (B41778) or phenol (B47542) derivative can be hydrogenated, yielding the desired cis-configuration of the substituents on the cyclohexane ring. nih.gov Rhodium-based catalysts have been shown to provide excellent diastereoselectivity (>95:5 d.r.) for cis-isomers in the hydrogenation of substituted phenols. nih.gov

Table 1: Rhodium-Catalyzed Hydrogenation for cis-Selectivity

Catalyst System Substrate Type Typical Selectivity Reference
Rhodium-CAAC Substituted Phenols High cis-selectivity (>95:5 d.r.) nih.gov
Rhodium-CAAC Benzoxaboroles Good to high cis-selectivity nih.gov

Palladium catalysts are also widely used in hydrogenation, and the diastereoselectivity can often be tuned by altering the catalyst support and reaction conditions. While arene hydrogenation generally favors cis products, palladium on alumina (B75360) (Pd/Al₂O₃) has been reported to favor the formation of trans-cyclohexanols from phenol derivatives. nih.govresearchgate.net This selectivity is attributed to a potential desorption and readsorption process of reaction intermediates. nih.gov

However, for the synthesis of cis-isomers, other palladium formulations can be employed. The hydrogenation of a ketone precursor, such as 4-(Boc-amino)cyclohexanone, is a key route. The stereochemical outcome of ketone reduction is influenced by the direction of hydrogen attack (axial vs. equatorial), which can be controlled by the catalyst, solvent, and steric hindrance of the substituents. While palladium often provides a mix of diastereomers, careful optimization can favor the desired cis-alcohol, where the hydroxyl group is axial.

Organometallic Reactions: Grignard Chemistry in Ring Functionalization

Grignard reactions provide a direct method for installing the 1-methyl group and the tertiary alcohol simultaneously. This approach starts with the precursor ketone, tert-butyl (4-oxocyclohexyl)carbamate. The addition of a methyl Grignard reagent (MeMgBr) to the carbonyl carbon of this ketone results in the formation of a mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol. nih.gov

The reaction proceeds via nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon. The stereoselectivity of this addition is governed by steric and electronic factors. Axial attack of the Grignard reagent leads to the equatorial alcohol (trans-product), while equatorial attack yields the axial alcohol (cis-product). The ratio of these isomers can be influenced by the reaction conditions, though separation of the resulting mixture is often required.

Table 2: Grignard Reaction for 4-(Boc-amino)-1-methylcyclohexanol Synthesis

Starting Material Reagent Products Key Transformation

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, making them ideal for the synthesis of specific diastereomers. sphinxsai.comnih.gov

Two primary enzymatic strategies are particularly relevant for the synthesis of this compound and related structures:

Ketoreductase (KRED)-Mediated Reduction : Ketoreductases, a class of oxidoreductase enzymes, are highly effective for the diastereoselective reduction of prochiral ketones to chiral secondary alcohols. acs.org By starting with a precursor such as 4-(Boc-amino)-1-methylcyclohexanone, a carefully selected KRED can stereoselectively reduce the carbonyl group to produce the desired cis-alcohol with high diastereomeric excess. This approach has been successfully applied to the kilo-scale preparation of analogous cis-N-(4-hydroxy-1-methyl-cyclohexyl)carbamates. acs.org

KRED and Transaminase (ATA) Cascades : For a more elegant one-pot synthesis, enzymes can be combined in a cascade reaction. d-nb.infouni-greifswald.de A powerful strategy starts from 1,4-cyclohexanedione. d-nb.inforesearchgate.netuni-greifswald.de The synthesis involves a two-step enzymatic process:

First, a regioselective KRED reduces one of the two carbonyl groups to form 4-hydroxycyclohexanone. d-nb.info

Next, a stereoselective amine transaminase (ATA) converts the remaining ketone into an amine, yielding 4-aminocyclohexanol. d-nb.info

Table 3: Biocatalytic Approaches to Aminocyclohexanols

Enzymatic Strategy Starting Material Key Enzymes Product Advantage Reference
Diastereoselective Reduction 4-Protected-amino-cyclohexanone Ketoreductase (KRED) cis-4-Protected-amino-cyclohexanol High diastereoselectivity acs.org
Stereocomplementary Amine Transaminase Applications

The stereoselective synthesis of chiral amines, a critical component in many pharmaceutical compounds, has been significantly advanced through the application of amine transaminases (ATAs). For the synthesis of specific diastereomers like this compound, enzymatic strategies offer high selectivity that can be difficult to achieve with traditional chemical methods. One powerful biocatalytic approach is deracemization, which employs two stereocomplementary ω-transaminases to achieve theoretical complete conversion and high enantioselectivity. researchgate.netmdpi.com

The process occurs in a one-pot, two-step cascade. researchgate.net Initially, a kinetic resolution is performed where one enantiomer of a racemic amine is selectively deaminated by the first ATA, resulting in a mixture of the corresponding ketone and the desired enantiopure amine. mdpi.com Subsequently, a second, stereocomplementary ATA is used to catalyze the asymmetric amination of the ketone byproduct, converting it into the same desired optically pure amine. mdpi.com This dual-enzyme system can drive the reaction to yields approaching 100%. mdpi.commbl.or.kr

In the context of producing substituted aminocyclohexanols, ATAs have shown a strong preference for producing the cis-isomer. d-nb.inforesearchgate.net This inherent selectivity can be exploited in synthetic cascades. For instance, a potential route could involve the ATA-mediated amination of a 4-hydroxy-4-methylcyclohexanone (B91476) precursor. Molecular modeling suggests that the cis-selectivity arises from the preferential binding orientation of the substrate in the enzyme's active site, where the hydroxyl group faces solvent molecules, a conformation that is sterically favored over the orientation required to produce the trans-isomer. researchgate.net

Table 1: Comparison of Enzymatic Strategies for Chiral Amine Synthesis
StrategyDescriptionKey EnzymesTheoretical Max. YieldPrimary Advantage
Kinetic ResolutionSelective conversion of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.One stereoselective ω-Transaminase50%Simplicity (single enzyme)
Asymmetric SynthesisConversion of a prochiral ketone into a single enantiomer of a chiral amine.One stereoselective ω-Transaminase100%High theoretical yield from an achiral precursor.
DeracemizationA combination of kinetic resolution and asymmetric synthesis in a one-pot, two-step process.Two stereocomplementary ω-Transaminases100%Complete conversion of a racemic starting material into a single enantiomer. mdpi.com

Reductive Ring-Opening Methodologies

A primary and effective strategy for the synthesis of the cis-4-amino-1-methylcyclohexanol (B66319) scaffold is the nucleophilic ring-opening of a corresponding epoxide, such as 1-methylcyclohexene oxide. youtube.com This reaction, often referred to as aminolysis, involves the attack of an amine nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The regioselectivity and stereoselectivity of this reaction are paramount for achieving the desired cis product with high purity.

The inherent strain of the three-membered epoxide ring makes it susceptible to cleavage under both acidic and basic conditions. The term "reductive" in this context broadly refers to the addition of the amine across the C-O bond, rather than a formal reduction using a hydride source. The key transformation is the regio- and stereocontrolled aminolysis of the epoxide.

Continuous Flow Systems for Controlled Ring Cleavage

The implementation of continuous flow microreactor systems has marked a significant improvement over traditional batch reactions for epoxide aminolysis. researchgate.netsemanticscholar.orgacs.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which translates to higher yields, improved safety, and greater efficiency. mdpi.com

In a typical setup, streams of the epoxide and the amine are pumped, mixed, and passed through a heated and pressurized reactor. researchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, preventing the formation of hot spots and minimizing side reactions. mdpi.com This precise temperature control, combined with the ability to operate at pressures exceeding the solvent's boiling point, enables reactions to be conducted at very high temperatures, significantly reducing the required residence time—often from hours in batch to mere minutes in flow. researchgate.netmdpi.com For instance, β-amino alcohols have been synthesized with residence times as short as 20 minutes under benign conditions using biocatalysts in a continuous-flow system. mdpi.com

Table 2: Representative Parameters for Continuous Flow Epoxide Aminolysis
ParameterTypical Range/ValueSignificanceReference
Temperature35°C - 120°CHigher temperatures dramatically increase reaction rates. mdpi.comrsc.org
Residence Time10 - 30 minutesShort residence times enhance throughput and can suppress byproduct formation. mdpi.com
Substrate Ratio (Amine:Epoxide)1:1 to 5:1Optimizing the ratio maximizes yield and minimizes unreacted starting material. mdpi.comrsc.org
CatalystNone, Acid, Base, or Immobilized EnzymeChoice of catalyst influences rate and selectivity. researchgate.netmdpi.com
PressureElevatedAllows for the use of superheated solvents, accelerating the reaction. researchgate.net
Catalyst Selection for Diastereomeric Purity

Achieving high diastereomeric purity in the synthesis of this compound via epoxide ring-opening is critically dependent on catalyst selection and adherence to established stereochemical principles. The stereochemical outcome of nucleophilic attack on substituted cyclohexene (B86901) oxides is governed by the Fürst-Plattner rule, which dictates that the reaction proceeds through a transition state that resembles a chair conformation. youtube.comwikipedia.orglibretexts.org This leads to the preferential formation of the trans-diaxial addition product. wikipedia.org For an epoxide on a cyclohexane ring, this means the incoming nucleophile and the departing oxygen atom (which becomes a hydroxyl group) will adopt an axial orientation on opposite faces of the ring. This diaxial opening is the key to establishing the desired cis relationship between the amino and hydroxyl groups in the final product after the ring flips to its more stable diequatorial conformation.

The choice of catalyst can significantly influence both the rate and the regio- and stereoselectivity of the ring-opening. While the reaction can proceed without a catalyst at high temperatures, various catalysts are employed to facilitate the reaction under milder conditions. researchgate.net Lewis acids are effective catalysts as they coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack. researchgate.net Chiral metal-salen complexes (e.g., with Cr(III), Co(III)) have been used to achieve asymmetric ring-opening of meso-epoxides, yielding enantiopure amino alcohols. researchgate.netmdpi.com The specific metal and ligand combination can tune the catalyst's activity and selectivity for a given substrate. acs.orgsci-hub.ru Computational studies have shown that substituents on the cyclohexane ring can affect the stability of the chair-like and twist-boat-like transition states, thereby influencing the degree of Fürst-Plattner control. rsc.org

Table 3: Influence of Catalyst Type on Epoxide Ring-Opening
Catalyst TypeExample(s)Mechanism of ActionKey Outcome
No Catalyst (Thermal)High Temperature/PressureDirect SN2 attack of the amine on the epoxide.Requires harsh conditions; selectivity can be lower. researchgate.net
Lewis AcidsYb(OTf)3, Ti(OiPr)4, Sc(III) complexesCoordinates to the epoxide oxygen, activating the ring for nucleophilic attack.Increased reaction rate, allows for milder conditions. researchgate.net
Chiral Metal-Salen ComplexesCr(salen), Co(salen)Enantioselective activation of the epoxide, guiding the nucleophile to one face.High enantioselectivity in asymmetric ring-opening of meso-epoxides. researchgate.netmdpi.com
Rare-Earth Metal ComplexesLanthanide complexesHigh catalytic activity under mild, solvent-free conditions.Activity is dependent on the ionic radius of the metal. researchgate.net

Multi-Step Synthetic Sequences and Strategic Route Design

Route A: Epoxide-Based Strategy

A convergent and common approach begins with 1-methylcyclohexene.

Epoxidation: The alkene is first converted to 1-methylcyclohexene oxide. This can be achieved using various epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).

Boc-Amine Introduction: The key step is the diastereoselective ring-opening of the epoxide with a protected amine source, or with ammonia (B1221849) followed by Boc-protection. As dictated by the Fürst-Plattner rule, the nucleophilic attack occurs to give the diaxial product, which establishes the required cis stereochemistry between the resulting hydroxyl and amino groups. wikipedia.org

Protection/Isolation: The final step involves the protection of the amine with a tert-butoxycarbonyl (Boc) group if not already installed, leading to the target molecule. researchgate.net

Route B: Ketone-Based Strategy

An alternative strategy involves building the molecule from a cyclohexanone (B45756) precursor. This route is employed in the synthesis of related aminocyclohexanols. google.comuni-greifswald.de

Starting Material: The synthesis can begin with 4-aminocyclohexanone (B1277472) or a protected version thereof.

Boc Protection: The amino group is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to prevent it from reacting in subsequent steps, yielding 4-(Boc-amino)cyclohexanone.

C-1 Methylation: A methyl group is introduced at the C-1 position (carbonyl carbon). This is typically achieved via a Grignard reaction using methylmagnesium bromide (MeMgBr). This step creates the tertiary alcohol.

Stereochemical Control/Separation: The Grignard addition may produce a mixture of diastereomers. The final step would require either a stereoselective reduction of a related precursor or chromatographic separation of the diastereomeric products to isolate the desired cis-isomer.

Implementation of Protecting Group Chemistry: The tert-Butoxycarbonyl (Boc) Group

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. studysmarter.co.ukquora.com For the protection of amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used due to its robustness and predictable reactivity. fishersci.co.ukresearchgate.net

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. fishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions. researchgate.net The resulting N-Boc protected amine (a carbamate) is stable to a wide range of nucleophilic and basic conditions, making it an ideal choice for sequences involving reagents like organometallics or strong bases. researchgate.net

A key advantage of the Boc group is its lability under acidic conditions. quora.com It can be readily removed using strong acids such as trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The deprotection mechanism involves the protonation of the carbamate (B1207046) followed by the elimination of gaseous isobutylene (B52900) and carbon dioxide, which results in a clean reaction with volatile byproducts. quora.com

Role of Boc Protection in Enabling Selective Transformations

The primary role of the Boc group in the synthesis of this compound is to ensure chemoselectivity. By converting the nucleophilic and weakly acidic primary or secondary amine into a neutral, non-nucleophilic carbamate, the Boc group allows for specific chemical transformations to occur at other sites on the cyclohexyl ring without interference from the amino group. researchgate.net

In the context of the synthetic routes previously discussed, the Boc group is indispensable:

In Ketone-Based Routes: If a Grignard reaction (e.g., with MeMgBr) is planned on a 4-aminocyclohexanone precursor, the unprotected amine would be problematic. The N-H proton is acidic enough to quench the highly basic Grignard reagent, consuming at least one equivalent and preventing the desired C-C bond formation. The Boc group removes this acidic proton, rendering the nitrogen center unreactive towards the organometallic reagent.

During Oxidations or Reductions: If other parts of the molecule required oxidation or reduction, the unprotected amine could be susceptible to oxidation or could coordinate to metal catalysts, interfering with the desired reaction. The Boc group deactivates the amine, preventing these side reactions. researchgate.net

Orthogonal Protection Strategies: The Boc group is a cornerstone of orthogonal protection strategies, where multiple functional groups are protected with groups that can be removed under different conditions. For instance, an alcohol in the molecule could be protected as a silyl (B83357) ether (removed by fluoride) while the amine is protected with Boc (removed by acid). This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked. numberanalytics.com

Orthogonal Deprotection Strategies

In the synthesis of complex molecules such as this compound, which contains both a protected amine (Boc-amino) and a hydroxyl group, orthogonal deprotection strategies are crucial for the selective removal of one protecting group in the presence of the other. This allows for sequential functionalization of the molecule without unintended side reactions. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, while the tertiary alcohol is generally stable under these conditions but can be sensitive to other reagents. An orthogonal strategy would involve a protecting group for the hydroxyl moiety that is stable to the acidic conditions required for Boc removal but can be cleaved under different, specific conditions.

A common approach involves the use of silyl ethers to protect the hydroxyl group. For instance, a tert-butyldimethylsilyl (TBDMS) ether could be installed to protect the alcohol. The Boc group can be selectively removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the TBDMS ether intact. Subsequently, the TBDMS group can be cleaved using a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), without affecting the newly liberated amine.

Conversely, if the amine needs to be deprotected under non-acidic conditions, alternative protecting groups for the amine that are orthogonal to the hydroxyl group can be employed. For example, a benzyloxycarbonyl (Cbz) group could be used to protect the amine, which is removable by hydrogenolysis.

Table 1: Potential Orthogonal Protecting Group Pairs for cis-4-amino-1-methylcyclohexanol

Amine Protecting GroupHydroxyl Protecting GroupAmine Deprotection ConditionsHydroxyl Deprotection ConditionsOrthogonality
BocTBDMSAcid (e.g., TFA, HCl)Fluoride Source (e.g., TBAF)Yes
Cbz- (unprotected)Hydrogenolysis (H₂, Pd/C)-Yes
Boc- (unprotected)Acid (e.g., TFA, HCl)-Not Applicable

Optimization of Reaction Parameters for Yield and Stereochemical Fidelity

The synthesis of this compound with high yield and stereochemical fidelity, specifically achieving the desired cis relationship between the amino and methyl groups, is highly dependent on the optimization of reaction parameters. A key synthetic step is often the stereoselective reduction of a 4-(Boc-amino)cyclohexanone precursor.

Influence of Solvent, Temperature, and Pressure

The choice of solvent, temperature, and pressure plays a pivotal role in directing the stereochemical outcome of hydrogenation reactions. For the reduction of substituted cyclohexanones, the polarity of the solvent can influence the conformational equilibrium of the substrate and the transition state, thereby affecting the facial selectivity of the hydride attack.

In catalytic hydrogenations, lower temperatures generally favor the formation of the thermodynamically more stable product. For 4-substituted cyclohexanones, this often corresponds to the equatorial attack of the hydride, leading to an axial hydroxyl group, which in the case of a precursor to our target molecule, would translate to the desired cis stereochemistry. Increased hydrogen pressure can enhance the rate of reaction but may also affect selectivity, necessitating careful optimization.

Table 2: Illustrative Effect of Reaction Conditions on the Stereoselectivity of Substituted Cyclohexanone Reduction (Analogous Systems)

SubstrateReducing Agent/CatalystSolventTemperature (°C)Pressure (atm)Major IsomerReference
4-tert-butylcyclohexanoneH₂, Rh-CEthanol251cis-alcohol researchgate.net
4-methylcyclohexanoneNaBH₄Isopropanol0-trans-alcohol mdpi.com
4-phenylcyclohexanoneH₂, Pd/CMethanol253cis-alcohol beilstein-journals.org

Catalyst Loading and Ligand Effects

In catalytic hydrogenation, the nature of the catalyst and any associated ligands are critical determinants of stereoselectivity. For the synthesis of this compound, a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst such as a rhodium or ruthenium complex could be employed for the reduction of the corresponding ketone.

The catalyst loading must be optimized to ensure a reasonable reaction rate without leading to over-reduction or side reactions. Lower catalyst loadings are generally preferred for economic and environmental reasons, but may require longer reaction times or more forcing conditions.

In homogeneous catalysis, the ligands coordinated to the metal center have a profound impact on the stereochemical outcome. Chiral ligands can be used to achieve enantioselective reductions, although for the formation of a cis diastereomer, achiral ligands that sterically direct the approach of the hydride are more relevant. The electronic and steric properties of the ligands can be fine-tuned to maximize the desired stereoselectivity. For instance, bulky phosphine (B1218219) ligands on a rhodium catalyst can favor the formation of the cis isomer by directing the hydrogenation from the less hindered face of the cyclohexanone ring.

Table 3: Influence of Catalyst and Ligands on the Hydrogenation of Substituted Cyclohexanones (Analogous Systems)

SubstrateCatalystLigandcis:trans RatioReference
4-tert-butylcyclohexanone[Rh(COD)Cl]₂Triphenylphosphine96:4 acs.org
4-methylcyclohexanoneRuCl₂(PPh₃)₃-85:15 princeton.edu
4-phenylcyclohexanonePd/C-90:10 beilstein-journals.org

Stereochemical and Conformational Analysis of Cis 4 Boc Amino 1 Methylcyclohexanol

Configurational Assignment and Isomeric Differentiation

cis-4-(Boc-amino)-1-methylcyclohexanol is a disubstituted cyclohexane (B81311) derivative. Its structure is defined by a cyclohexane ring featuring two substituent groups at positions C1 and C4. Carbon C1 is tertiary, bonded to both a methyl group (-CH₃) and a hydroxyl group (-OH). Carbon C4 is bonded to a tert-butoxycarbonylamino group (-NHBoc).

The stereochemical descriptor "cis" specifies the relative orientation of the substituents at C1 and C4. In a cis-isomer of a 1,4-disubstituted cyclohexane, the two substituents are located on the same side of the ring's plane. pressbooks.pub This is distinct from its stereoisomer, trans-4-(Boc-amino)-1-methylcyclohexanol, where the substituents would be on opposite sides. This fundamental difference in spatial arrangement means that the cis and trans isomers are unique chemical entities with different physical and chemical properties.

Featurecis-4-(Boc-amino)-1-methylcyclohexanoltrans-4-(Boc-amino)-1-methylcyclohexanol
Substituent Orientation-NHBoc and C1 substituents (-OH/-CH₃) are on the same side of the ring.-NHBoc and C1 substituents (-OH/-CH₃) are on opposite sides of the ring.
Relative Stereochemistry(1r, 4r) or (1s, 4s)(1r, 4s) or (1s, 4r)
NatureDiastereomer of the trans isomer.Diastereomer of the cis isomer.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. lumenlearning.com This chair structure is dynamic, capable of undergoing a "ring-flip" to an alternative chair conformation. youtube.com In this process, all axial substituents become equatorial, and all equatorial substituents become axial. For substituted cyclohexanes, the two chair conformers are often not equal in energy. libretexts.org

In a cis-1,4-disubstituted cyclohexane, the chair conformations are characterized by one substituent being in an axial position and the other in an equatorial position. libretexts.org Through a ring-flip, these positions are interchanged. The conformational equilibrium will favor the chair form that minimizes steric strain, which is primarily caused by 1,3-diaxial interactions—unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. wikipedia.orgyoutube.com

To determine the most stable conformer, the steric bulk of the substituents must be considered. Larger, bulkier groups experience greater steric strain in the axial position and thus strongly prefer the equatorial position. The steric demand of a substituent is quantified by its "A-value," which represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. wikipedia.org

The key substituents in this compound are the -NHBoc group at C4 and the -CH₃ and -OH groups at C1. The -NHBoc group is exceptionally bulky due to the tert-butyl moiety. Comparing the A-values of relevant groups reveals a clear hierarchy of steric bulk.

Substituent GroupApproximate A-value (kcal/mol)Steric Bulk
-OH (Hydroxyl)0.87Low
-CH₃ (Methyl)1.70 - 1.74Medium
-C(CH₃)₃ (tert-Butyl)~5.0Very High

Data sourced from multiple conformational analysis studies. masterorganicchemistry.comwikipedia.org

Given the very large A-value associated with a tert-butyl group, the -NHBoc substituent has a profound preference for the equatorial position to avoid severe 1,3-diaxial interactions. Consequently, the conformational equilibrium for this compound will overwhelmingly favor the chair conformer where the -NHBoc group is equatorial. This forces the C1 substituents into a specific arrangement: for the cis relationship to be maintained, one of the C1 groups must be axial. Between the methyl and hydroxyl groups, the larger methyl group will preferentially occupy the equatorial position at C1, leaving the smaller hydroxyl group in the axial position.

Computational chemistry provides powerful tools for corroborating and quantifying the principles of conformational analysis. Molecular modeling techniques can be used to calculate the potential energy of different conformers, thereby predicting the most stable three-dimensional structure.

For this compound, computational studies would be expected to confirm that the chair conformation with an equatorial -NHBoc group is significantly lower in energy than the alternative chair form. These models can precisely calculate the energy penalty associated with placing the bulky -NHBoc group in an axial position, which would align with the high A-value of a tert-butyl group.

Computed PropertyValue (for parent amine)Implication
Topological Polar Surface Area (TPSA)46.25 ŲRelates to hydrogen bonding potential and membrane permeability.
logP (Partition Coefficient)0.6387Indicates the molecule's relative solubility in lipid vs. aqueous environments (hydrophilicity/lipophilicity).
Hydrogen Bond Donors2The -OH and -NH₂ groups can donate hydrogen bonds.
Hydrogen Bond Acceptors2The oxygen and nitrogen atoms can accept hydrogen bonds.

These parameters are crucial in medicinal chemistry and materials science, and they are directly influenced by the specific three-dimensional arrangement of the functional groups as dictated by the molecule's stereochemistry and preferred conformation.

Implications of Stereochemistry on Molecular Recognition and Reactivity

The defined stereochemistry and the resulting conformational rigidity of this compound have significant consequences for its interaction with other molecules and its chemical reactivity.

Molecular Recognition: The spatial orientation of the hydroxyl and Boc-amino groups is fixed by the cis configuration and the chair conformation. The equatorial -NHBoc group and the axial -OH group present a specific three-dimensional array of hydrogen bond donors (-NH and -OH) and acceptors (the carbonyl oxygen of the Boc group and the hydroxyl oxygen). This precise arrangement is critical for molecular recognition, such as the binding of the molecule to the active site of an enzyme or a receptor. The trans isomer, with its different spatial presentation of these same functional groups, would exhibit a completely different binding profile.

Reactivity: The chemical reactivity of substituents on a cyclohexane ring can be highly dependent on whether they are in an axial or equatorial position. almerja.com Equatorial substituents are generally more sterically accessible to incoming reagents than the more hindered axial substituents. youtube.com In the preferred conformation of this compound:

The equatorial -NHBoc group is relatively unhindered, although the Boc group itself is a protecting group designed to reduce the nucleophilicity of the amine.

The axial -OH group is more sterically shielded by the cyclohexane ring framework and the nearby axial hydrogens. This can lead to different reaction rates compared to a similar compound with an equatorial hydroxyl group. For instance, reactions like esterification or oxidation at the hydroxyl position may proceed more slowly due to this steric hindrance.

Chemical Transformations and Derivatization Strategies for Cis 4 Boc Amino 1 Methylcyclohexanol

Intramolecular Cyclization Reactions

Formation of Oxazolidinones and Related Heterocycles

The formation of a five-membered oxazolidinone ring is a common and synthetically valuable transformation for 1,2-amino alcohols. This cyclization is typically achieved by converting the hydroxyl group into a suitable leaving group, followed by an intramolecular nucleophilic attack by the oxygen atom of the carbamate (B1207046) moiety. capes.gov.brresearchgate.net

However, in the case of cis-4-(Boc-amino)-1-methylcyclohexanol, the functional groups are arranged in a 1,4-relationship across the cyclohexane (B81311) ring. This spatial separation makes the direct intramolecular cyclization to form a five-membered oxazolidinone ring structurally infeasible.

Attention must therefore turn to the formation of related, larger heterocyclic structures. The formation of a seven-membered ring, specifically a substituted 1,3-oxazepane, is a plausible, albeit more challenging, alternative. This transformation would follow a similar strategic approach: activation of the tertiary hydroxyl group followed by intramolecular attack from the nitrogen atom of the Boc-amino group. The challenges in such a synthesis include the higher activation energy generally associated with the formation of seven-membered rings compared to five- or six-membered rings, and the difficulty of activating a tertiary alcohol towards nucleophilic substitution without competing elimination reactions.

Table 1: Proposed Conditions for Heterocycle Formation

Precursor Target Heterocycle Reagents & Conditions Expected Outcome Reference (Analogous)

Stereochemical Outcomes of Cyclization Pathways

The stereochemical outcome of a cyclization reaction is intrinsically linked to its mechanism. For the proposed formation of a seven-membered oxazepane ring from this compound, the reaction would proceed at a tertiary carbon center (C-1).

Intramolecular nucleophilic substitution at a tertiary center is highly unlikely to follow a direct SN2 pathway, which would result in an inversion of configuration. Instead, an SN1-type mechanism is more probable. This pathway involves the formation of a planar tertiary carbocation intermediate after the departure of the activated hydroxyl group. The subsequent intramolecular attack by the nitrogen nucleophile can occur from either face of the carbocation.

Consequently, this cyclization pathway is expected to result in a loss of stereochemical integrity at the C-1 position, leading to a mixture of diastereomers of the resulting spirocyclic oxazepane. The precise ratio of these diastereomers would be influenced by the conformational preferences of the cyclohexane ring in the transition state, which dictates the trajectory of the nucleophilic attack. The inherent cis relationship of the starting material places the reacting groups in a diequatorial or diaxial arrangement in the chair conformation, influencing the feasibility and outcome of the cyclization.

Applications of Cis 4 Boc Amino 1 Methylcyclohexanol in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic sequence, are essential tools for achieving this goal. Cis-4-(Boc-amino)-1-methylcyclohexanol serves as an important chiral building block, providing a pre-defined stereochemical foundation upon which complex molecules can be assembled with a high degree of stereocontrol. mdpi.com The presence of both a nucleophilic hydroxyl group and a protected amine on a conformationally restricted cyclohexane (B81311) ring allows for predictable reaction trajectories in asymmetric transformations.

The inherent chirality of this compound is pivotal for establishing new stereocenters during a synthesis. Its well-defined three-dimensional structure acts as a chiral template, directing the approach of reagents to create subsequent chiral centers with a specific, desired orientation relative to the existing ones on the ring. The Boc-protected amine and the tertiary hydroxyl group can be chemically modified in a stepwise manner, allowing for the controlled elaboration of the molecular structure. This strategic introduction of a pre-existing chiral scaffold is a highly efficient method for managing stereochemistry in the synthesis of complex natural products and active pharmaceutical ingredients.

In asymmetric synthesis, starting with an enantiomerically pure material is often the most straightforward path to an enantiopure final product. nih.gov When obtained in an optically pure form, this compound serves as a key starting material for the synthesis of a wide range of enantiopure compounds. The cyclohexane framework provides a robust and predictable conformational bias, which is crucial for transferring the initial chirality of the building block to the final target molecule. This approach is widely employed in medicinal chemistry to access specific stereoisomers of drug candidates for biological evaluation.

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The 1,4-disubstituted aminocyclohexanol motif is a recurring structural feature in many biologically active compounds. This framework is valued for its ability to position functional groups in precise three-dimensional space, enabling targeted interactions with biological macromolecules such as enzymes and receptors. Consequently, this compound is a significant intermediate in the synthesis of various bioactive molecules. jb-sp-zoo.com Its utility stems from the ease with which its functional groups can be converted into other functionalities, making it a versatile precursor for a diverse array of pharmaceutical targets. The related class of 1,3-amino alcohols are known to be key components of numerous potent drugs, highlighting the importance of the amino alcohol functional group arrangement in medicinal chemistry. mdpi.com

While the direct lineage to a marketed drug is often proprietary, the structural class to which this compound belongs is crucial for the synthesis of advanced pharmaceutical intermediates. google.com The Boc-protected amine is a common feature in modern synthesis, allowing for the amine's reactivity to be masked until a desired point in the synthetic sequence, where it can be deprotected and engaged in further reactions, such as amide bond formation or reductive amination. The tertiary alcohol provides a handle for introducing other functionalities or can itself be a key hydrogen-bonding component for receptor binding.

The development of new therapeutic agents often involves the synthesis of a library of related compounds to explore structure-activity relationships (SAR). This compound is an ideal starting point for creating such libraries. The amine, once deprotected, can be acylated, alkylated, or sulfonylated to produce a wide range of amides, amines, and sulfonamides. Similarly, the hydroxyl group can be derivatized to form ethers, esters, or other functional groups. These modifications systematically alter the compound's steric and electronic properties, allowing medicinal chemists to fine-tune its binding affinity and selectivity for specific biological targets and thereby modulate the activity of biological pathways.

Integration into Total Synthesis Endeavors

Chemical Compound Information

Below are details for the primary chemical compound discussed in this article.

Table of Mentioned Compounds

This table lists the chemical compounds referred to within the article.

Intermediates in Natural Product Synthesis

While direct incorporation of this compound into a completed natural product synthesis is not extensively documented in readily available literature, its structural motifs are present in numerous bioactive compounds. The substituted aminocyclohexanol core is a key feature in molecules like oseltamivir (B103847), an antiviral drug. wikipedia.orgnih.gov The syntheses of oseltamivir and its analogues often start from highly functionalized cyclohexane precursors, such as shikimic acid or quinic acid, and involve the stereocontrolled introduction of amino and hydroxyl moieties. wikipedia.orgresearchgate.netresearchgate.net

The potential of this compound lies in its role as a synthetic equivalent or alternative to intermediates derived from traditional starting materials. Its pre-defined stereochemistry and functional groups could offer a more direct route to certain complex targets, bypassing numerous protecting group manipulations and stereochemical adjustments often required in syntheses starting from natural chiral pool materials. nih.govnih.gov For instance, the vicinal relationship between the tertiary alcohol and the carbon bearing the amino group can be exploited to create key structural features found in various alkaloids and terpenoids.

Development of Complex Polycyclic Scaffolds

The construction of polycyclic scaffolds, which are frameworks containing multiple fused, bridged, or spiro rings, is a central theme in modern organic synthesis and drug discovery. nih.govnih.gov The rigid, three-dimensional nature of these scaffolds is highly sought after for creating molecules with unique biological activities. nih.gov this compound is an ideal starting point for generating such complex systems, particularly spirocycles.

Spirocyclic compounds, where two rings share a single atom, are of increasing interest in medicinal chemistry. researchgate.netbeilstein-journals.org The tertiary alcohol of this compound, positioned at the C-1 methyl-substituted carbon, provides a perfect handle for spirocyclization reactions. For example, intramolecular cyclization via activation of the hydroxyl group and subsequent nucleophilic attack by the deprotected amine could lead to the formation of an azaspirocycle. Alternatively, oxidation of the alcohol to a ketone followed by intramolecular reactions could yield various spirocyclic lactams or other heterocyclic systems. nih.gov

A hypothetical synthetic pathway could involve the deprotection of the Boc-amine, followed by its reaction with an electrophile tethered to the hydroxyl group, leading to a bridged bicyclic system. Such strategies are crucial for building the core structures of many complex natural products. nih.gov The development of oxa-spirocycles, which has been shown to improve physicochemical properties like water solubility, is another area where this building block could be applied. rsc.org

Comparative Analysis with Structurally Related Cyclohexanol (B46403) Derivatives

The synthetic utility of this compound is best understood through comparison with its structural isomers and analogues, such as its trans-diastereomer and the corresponding non-methylated derivatives.

The key distinguishing features are the cis-relationship between the amino and hydroxyl groups and the presence of the C-1 methyl group. The cis-configuration places both substituents on the same face of the ring, which can lead to different conformational preferences and reactivity compared to the trans-isomer, where they are on opposite faces. mdpi.comresearchgate.net For instance, the cis-isomer may be more amenable to reactions requiring the two functional groups to interact, such as intramolecular cyclizations to form small rings.

The presence of the C-1 methyl group creates a quaternary, stereogenic center (if the starting material is chiral), adding to the molecular complexity. It also sterically hinders the approach to the hydroxyl group, which can influence the stereochemical outcome of reactions at this center.

Below is a comparative table highlighting the key differences between this compound and related derivatives.

FeatureThis compoundtrans-4-(Boc-amino)-1-methylcyclohexanolcis-4-(Boc-amino)cyclohexanol
Stereochemistry Amino and hydroxyl groups are cis (1,4-diaxial or 1,4-diequatorial in chair form)Amino and hydroxyl groups are trans (axial/equatorial)Amino and hydroxyl groups are cis (1,4-diaxial or 1,4-diequatorial)
C-1 Substitution Methyl group (tertiary alcohol)Methyl group (tertiary alcohol)Hydrogen (secondary alcohol)
Synthetic Access Stereoselective reduction or amination of a corresponding ketone precursor. d-nb.infoOften formed as a mixture with the cis-isomer, requiring separation. d-nb.inforesearchgate.netSynthesized via reduction of 4-(Boc-amino)cyclohexanone. d-nb.info
Reactivity of OH Tertiary alcohol; subject to more steric hindrance. Dehydration leads to a tetrasubstituted alkene.Tertiary alcohol; potentially different accessibility due to stereochemistry.Secondary alcohol; can be oxidized to a ketone.
Potential Applications Precursor for spirocycles at C-1; intramolecular reactions involving cis-oriented groups.Building block where a trans relationship is required for the target molecule.General building block for 1,4-disubstituted cyclohexanes; can be used to introduce a ketone functionality.

In enzymatic reactions, such as those using keto reductases (KREDs) and amine transaminases (ATAs), the stereochemical outcome is highly dependent on the enzyme's active site, with many enzymes showing a marked preference for producing cis-isomers of aminocyclohexanols. d-nb.inforesearchgate.net This inherent selectivity can make the cis-isomer more readily accessible through biocatalytic routes. The conformational differences, elucidated through NMR studies like NOESY, confirm the spatial proximity of protons that define the cis and trans relationships, which in turn dictates their differing reactivity in stereospecific reactions. mdpi.comresearchgate.net

Analytical Methodologies for Stereochemical and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental information regarding the molecular structure and the spatial arrangement of atoms. For a stereochemically complex molecule like cis-4-(Boc-amino)-1-methylcyclohexanol, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, the connectivity and stereochemistry of this compound can be unequivocally established and differentiated from its trans diastereomer.

The cis configuration dictates a specific spatial relationship between the Boc-amino group at the C4 position and the methyl group at the C1 position. In the preferred chair conformation, one of these bulky substituents will likely occupy an equatorial position to minimize steric strain, influencing the axial or equatorial orientation of the other. This fixed conformation leads to a distinct set of chemical shifts and splitting patterns for the cyclohexane (B81311) ring protons compared to the trans isomer. usp.br For instance, the chemical shift of the proton attached to the carbon bearing the Boc-amino group (CH-N) and the coupling constants with adjacent protons are highly sensitive to its axial or equatorial position, providing clear evidence for the cis stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information. The large tert-butyl group of the Boc protecting group gives a characteristic singlet signal around 1.4 ppm. The methyl group on the cyclohexane ring also produces a singlet, typically found around 1.2 ppm. The protons on the cyclohexane ring appear as a series of multiplets, and their specific chemical shifts and coupling patterns are used to confirm the cis configuration.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon of the tert-butyl group appears near 80 ppm. The carbons of the cyclohexane ring resonate in the 20-75 ppm range, with their exact shifts being dependent on the stereochemistry.

Below are the anticipated NMR spectral data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl-C(CH₃)₃~1.45 (s, 9H)~28.5
Quaternary Carbon-C(CH₃)₃-~79.5
Carbonyl-C=O-~155.2
MethylRing-CH₃~1.20 (s, 3H)~25.0
Quaternary CarbonC1-OH-~70.0
MethyleneC2, C6~1.5-1.7 (m, 4H)~35.0
MethyleneC3, C5~1.4-1.6 (m, 4H)~30.0
MethineC4-NH~3.5 (br s, 1H)~48.0
Amide-NH-~4.5 (br s, 1H)-
Hydroxyl-OHVariable (br s, 1H)-

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₂₃NO₃, Molecular Weight: 229.32 g/mol ), electrospray ionization (ESI) or electron impact (EI) ionization can be employed. achemblock.comkeyorganics.net

Under ESI-MS conditions, the protonated molecule [M+H]⁺ would be expected at an m/z of 230.18. The fragmentation pattern is highly characteristic of the Boc-protecting group. nih.gov A primary fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, resulting in a prominent peak at m/z 174. reddit.com Another common fragmentation is the loss of the entire Boc group (100 Da), leading to a fragment at m/z 130. Further fragmentation of the cyclohexanol (B46403) ring, such as the loss of a water molecule (18 Da), can also be observed. libretexts.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentFormula of Lost Neutral
230.18[M+H]⁺-
212.17[M+H - H₂O]⁺H₂O
174.13[M+H - C₄H₈]⁺C₄H₈ (Isobutylene)
156.12[M+H - C₄H₈ - H₂O]⁺C₄H₈ + H₂O
130.12[M+H - C₅H₈O₂]⁺C₅H₈O₂ (Boc group)

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, including its stereoisomers, and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is the benchmark method for separating these enantiomers and determining the enantiomeric excess (ee) or optical purity of a sample. yakhak.org This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving a wide range of N-protected amino compounds. sigmaaldrich.comresearchgate.net For N-Boc protected amino alcohols, a normal-phase mobile system is often employed. The separation relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole forces, and steric interactions between the analyte and the chiral selector. scas.co.jp The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net

Table 3: Typical Chiral HPLC Method for Enantiomeric Purity Assessment
ParameterCondition
ColumnChiralpak® IA or similar amylose-based CSP
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Expected ResultBaseline separation of the two enantiomers

Gas Chromatography is an ideal technique for separating and quantifying the diastereomeric purity of 4-(Boc-amino)-1-methylcyclohexanol, specifically for determining the ratio of the cis to the trans isomer. The two diastereomers have different physical properties, such as boiling points and polarity, which allows for their separation on a GC column. researchgate.net

A highly polar capillary column, often containing a cyanopropyl-based stationary phase, is typically used to achieve effective separation of geometric isomers. shimadzu.com The sample is vaporized and carried through the column by an inert gas. The differential interaction of the cis and trans isomers with the stationary phase results in different retention times. The ratio of the two diastereomers is accurately determined by integrating the peak areas in the resulting chromatogram. For compounds with polar functional groups like alcohols and amines, derivatization may sometimes be employed to enhance thermal stability and peak shape, though it may not be necessary for this compound. rsc.org

Table 4: Typical GC Method for Diastereomeric Ratio Determination
ParameterCondition
ColumnSP-2560 or similar high-polarity biscyanopropyl polysiloxane column (e.g., 100 m x 0.25 mm x 0.20 µm)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial 150 °C, ramp at 2 °C/min to 220 °C, hold for 10 min
DetectorFlame Ionization Detector (FID) at 260 °C
Expected ResultSeparation of cis and trans isomer peaks to allow for quantification of the diastereomeric ratio.

Emerging Research Directions and Future Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry, and the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol is no exception. Future research will likely focus on developing more sustainable and atom-economical routes to this compound, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

One promising direction is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases, have shown remarkable efficiency and stereoselectivity in the synthesis of related cyclohexanol (B46403) derivatives. For instance, mutant alcohol dehydrogenases have been successfully employed for the production of cis-4-propylcyclohexanol with high conversion rates and excellent cis/trans ratios. This suggests that a similar chemoenzymatic approach could be developed for this compound, potentially starting from a corresponding ketone precursor. Such a process would operate under mild conditions and utilize renewable resources, significantly improving the environmental footprint of the synthesis.

Another avenue for sustainable synthesis lies in the exploration of one-pot reactions and tandem catalytic systems. Combining multiple synthetic steps into a single operation without the isolation of intermediates can drastically reduce solvent usage and waste generation. Research into combining keto reductases and amine transaminases for the one-pot synthesis of aminocyclohexanol isomers from cyclohexanedione precursors highlights the potential of this strategy. researchgate.net Applying this concept to the synthesis of this compound could lead to highly efficient and environmentally benign production methods.

The principles of atom economy, which prioritize the incorporation of all atoms from the starting materials into the final product, will also guide future synthetic designs. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high stereoselectivity in the synthesis of substituted cyclohexanes is a significant challenge due to the multiple stereocenters and the conformational flexibility of the cyclohexane (B81311) ring. The development of novel catalytic systems that can precisely control the stereochemical outcome of reactions involving this compound and its precursors is a critical area of ongoing research.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the stereoselective reduction of ketones. achemblock.comachemblock.com For the synthesis of chiral alcohols, Noyori-type ruthenium catalysts are particularly effective. gmu.edu The application of such catalysts to a prochiral ketone precursor of this compound could provide a direct and highly enantioselective route to specific stereoisomers. Future work in this area will likely focus on designing and screening new ligands for the ruthenium center to optimize both the diastereoselectivity and enantioselectivity of the reduction.

Lipase-catalyzed kinetic resolution offers another strategy for accessing enantiomerically pure forms of aminocyclohexanols. acs.orgnih.govmdpi.com Lipases can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two. acs.orgstudysmarter.co.uk While this method is well-established for a range of amino alcohols, its application to this compound has not been extensively explored. Research in this direction would involve screening various lipases and reaction conditions to achieve high enantiomeric excess and yield.

Furthermore, the integration of different catalytic methodologies, such as combining metal catalysis with biocatalysis in a one-pot or sequential manner, could lead to novel and highly efficient synthetic routes with enhanced selectivity.

Application in Materials Science and Polymer Chemistry

The unique structural features of this compound, namely the presence of a reactive hydroxyl group and a protected amine on a rigid cyclohexane scaffold, make it an interesting candidate for applications in materials science and polymer chemistry. While specific applications of this particular compound are still in the exploratory phase, the functionalities it possesses suggest several potential uses.

The hydroxyl group can serve as a point of attachment for polymerization or for grafting onto existing polymer backbones. Cyclohexanol itself is a key intermediate in the production of nylons and various plasticizers. bcrec.id Similarly, derivatives like 4-N-Boc-amino-cyclohexanol are considered valuable building blocks for creating novel materials with potentially improved mechanical strength and thermal stability. nih.gov This suggests that this compound could be utilized as a monomer or a modifying agent in the synthesis of polyesters, polyurethanes, and other polymers.

After the removal of the Boc protecting group, the resulting primary amine can be used for further functionalization. Amine-functionalized polymers have a wide range of applications, including their use in coatings, adhesives, drug delivery systems, and for CO2 capture. mdpi.comyoutube.com By incorporating this compound into a polymer and then deprotecting the amine, it may be possible to create materials with tailored properties, such as enhanced adhesion, biocompatibility, or the ability to bind to specific molecules. The rigid cyclohexane core could also impart unique conformational properties to the resulting polymers.

Future research in this area will likely involve the synthesis and characterization of polymers incorporating this compound to evaluate their physical and chemical properties and to explore their potential in various material applications.

Advanced Computational Studies for Reaction Prediction and Conformational Analysis

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the development of new synthetic methods and materials. For this compound, advanced computational studies can offer valuable insights into its reactivity and conformational preferences.

Conformational analysis of substituted cyclohexanes is crucial for understanding their stereochemistry and reactivity. bcrec.idrsc.org The chair conformation of the cyclohexane ring can exist in two forms, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic interactions. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations of this compound and to predict the most stable arrangement of its substituents. mdpi.com This information is vital for designing stereoselective reactions and for understanding the three-dimensional structure of molecules derived from this compound.

Reaction prediction through computational modeling can help in the rational design of synthetic routes. DFT calculations can be employed to study the mechanisms of potential reactions, identify transition states, and calculate activation energies. mdpi.com This can aid in the selection of appropriate catalysts and reaction conditions to achieve the desired product with high yield and selectivity. For instance, computational studies could be used to predict the stereochemical outcome of the reduction of a ketone precursor to this compound using different catalytic systems.

As computational power and methodologies continue to advance, the role of in silico studies in guiding experimental work on this compound is expected to grow, leading to more efficient and targeted research efforts.

Q & A

Basic: What are the optimal synthetic conditions for achieving high stereochemical purity in cis-4-(Boc-amino)-1-methylcyclohexanol?

Methodological Answer:
Stereochemical purity is critical for this compound. Acid-catalyzed reactions (e.g., HCl or HBr) are commonly used for cyclohexanol derivatives, but Boc protection requires milder conditions. A two-step approach is recommended:

Amination : Introduce the amino group at the 4-position using a stereoselective catalytic hydrogenation or enzymatic resolution to favor the cis isomer.

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane/water biphasic system with a catalytic base (e.g., DMAP) at 0–5°C to minimize racemization .
Validate stereochemistry via ¹H-NMR coupling constants (axial vs. equatorial protons) and HPLC with chiral columns .

Advanced: How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or impurities. To resolve these:

  • Computational Modeling : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) to simulate NMR spectra. Cross-validate with NIST Chemistry WebBook’s experimental references .
  • Dynamic NMR (DNMR) : Probe slow conformational exchanges (e.g., chair flipping) by varying temperature (e.g., −40°C to 25°C) to lock intermediate conformers .
  • Impurity Profiling : Analyze byproducts via GC-MS or LC-HRMS, referencing databases like REAXYS to identify unexpected intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the Boc-protected amino group in this compound?

Methodological Answer:

  • FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
  • ¹³C-NMR : Identify tert-butyl carbons (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) and carbonyl (δ ~155 ppm) .
  • HSQC/HMBC : Map correlations between the Boc group and cyclohexanol backbone to confirm regiochemistry .

Advanced: What strategies minimize byproducts during Boc deprotection of this compound?

Methodological Answer:
Boc deprotection (e.g., using TFA or HCl/dioxane) can generate tert-butyl cations that alkylate sensitive groups. Mitigation strategies include:

  • Low-Temperature Deprotection : Perform reactions at −20°C to suppress side reactions .
  • Scavengers : Add thiols (e.g., 1,2-ethanedithiol) or silanes to trap electrophilic intermediates .
  • In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track deprotection progress and optimize reaction quenching .

Basic: How does the cis configuration influence the compound’s reactivity compared to the trans isomer?

Methodological Answer:
The cis configuration imposes steric hindrance between the Boc group and methyl substituent, affecting:

  • Solubility : cis isomers often have lower solubility in apolar solvents due to reduced symmetry .
  • Reaction Kinetics : Slower nucleophilic substitution rates (e.g., in esterification) due to hindered access to the amino group .
  • Thermal Stability : cis isomers may exhibit lower melting points and higher susceptibility to ring-opening under acidic conditions .

Advanced: What computational models predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Silico Metabolism Prediction : Use tools like PISTACHIO and BKMS_METABOLIC to simulate phase I/II metabolism (e.g., oxidation, glucuronidation) .
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxophores .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-aminobenzoate derivatives) to validate predicted pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.